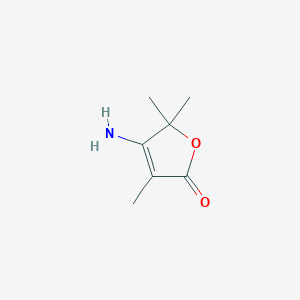

4-Amino-3,5,5-trimethylfuran-2(5H)-one

Description

Historical Trajectories of Furanone Synthesis and Reactivity Research

The study of furanones dates back to the early 20th century, with initial investigations focusing on their isolation from natural sources and the elucidation of their fundamental chemical properties. numberanalytics.com Early synthetic methods were often multi-step and low-yielding. However, over the decades, significant advancements have been made in the synthesis of furanone derivatives. Key historical developments include the oxidation of furfural (B47365) to prepare 2-furanone and the exploration of various cyclization reactions. wikipedia.orgacs.orgacs.org

Research into the reactivity of furanones has revealed their versatile nature as synthetic intermediates. researchgate.net The presence of both an α,β-unsaturated lactone system and other functional groups allows for a wide range of chemical transformations. researchgate.netnih.gov Early studies established their susceptibility to nucleophilic attack, cycloaddition reactions, and rearrangements. numberanalytics.comresearchgate.net More contemporary research has focused on developing stereoselective and regioselective methods for their functionalization, often employing transition metal catalysis. organic-chemistry.org The exploration of the reactivity of halogenated furanones, for instance, has opened up avenues for the synthesis of highly substituted and complex derivatives. nih.gov

A notable area of research has been the thermal generation of aminofuranones from Maillard reaction intermediates, such as the formation of 3-amino-4,5-dimethyl-2(5H)-one from pyruvic acid and glycine. nih.gov This highlights the relevance of furanone chemistry in understanding the formation of flavor compounds in food. nih.govnih.gov

Strategic Importance of the Furanone Core in Modern Organic Chemistry

The furanone core is a privileged scaffold in modern organic chemistry due to its prevalence in a vast number of natural products and its utility as a versatile building block in the synthesis of complex molecules. numberanalytics.comnih.gov Compounds containing the 2(5H)-furanone skeleton, isolated from various terrestrial and marine organisms, have demonstrated a broad spectrum of biological activities. nih.gov

The strategic importance of the furanone core lies in its inherent reactivity, which can be strategically manipulated to construct more elaborate molecular architectures. The α,β-unsaturated lactone moiety serves as a Michael acceptor, readily undergoing conjugate addition reactions. researchgate.net Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to complex polycyclic systems. numberanalytics.com

The ability to introduce a variety of substituents at different positions on the furanone ring further enhances its strategic value. For instance, the synthesis of combinatorial libraries of 3,4,5-trisubstituted 2(5H)-furanones has been a successful strategy in the discovery of new bioactive compounds. nih.gov The development of efficient synthetic routes to functionalized furanones, such as the cycloisomerization of allenic hydroxyketones, continues to be an active area of research, underscoring the ongoing importance of this heterocyclic system. organic-chemistry.org

Foundational Structural Features of 4-Amino-3,5,5-trimethylfuran-2(5H)-one Relevant to Chemical Research

The chemical compound this compound possesses a unique combination of structural features that are of significant interest in chemical research. A detailed analysis of its molecular architecture reveals several key aspects that dictate its reactivity and potential applications.

The core of the molecule is the 2(5H)-furanone ring , a five-membered lactone. This ring system contains an α,β-unsaturated carbonyl group, which is a key determinant of its chemical reactivity. nih.gov The presence of an amino group at the C4 position introduces a nucleophilic center and an electron-donating group, which can influence the electronic properties of the conjugated system. This enamine-like character can modulate the reactivity of the double bond and the carbonyl group.

The substitution pattern of the molecule is also critical. The three methyl groups —one at the C3 position and two at the C5 position—contribute to the steric environment around the furanone core. The gem-dimethyl group at the C5 position, in particular, can influence the conformational flexibility of the ring and may impact the approach of reagents to the nearby carbonyl group.

Below is a table summarizing some of the key structural and chemical properties of related furanone compounds, which provides context for understanding the this compound scaffold.

| Property | 2(5H)-Furanone | 3,4,5-Trimethyl-2(5H)-furanone | 3,5,5-trimethyl-2(5H)-furanone | 4-Amino-3-methylfuran-2(5H)-one |

| Molecular Formula | C4H4O2 nih.gov | C7H10O2 nih.gov | C7H10O2 nist.gov | C5H7NO2 nih.gov |

| Molecular Weight ( g/mol ) | 84.07 nih.gov | 126.15 nih.gov | 126.1531 nist.gov | 113.11 nih.gov |

| CAS Number | 497-23-4 wikipedia.org | 33488-51-6 nih.gov | 50598-50-0 nist.gov | 33693-54-8 nih.gov |

| IUPAC Name | Furan-2(5H)-one wikipedia.org | 3,4,5-trimethyl-2(5H)-furanone nih.gov | 3,5,5-trimethyl-2(5H)-furanone nist.gov | 4-Amino-3-methylfuran-2(5H)-one nih.gov |

The interplay of these structural features—the reactive lactone, the influential amino group, and the sterically significant methyl substituents—makes this compound a compelling target for synthetic and mechanistic studies in organic chemistry.

Structure

3D Structure

Properties

CAS No. |

99564-00-8 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

4-amino-3,5,5-trimethylfuran-2-one |

InChI |

InChI=1S/C7H11NO2/c1-4-5(8)7(2,3)10-6(4)9/h8H2,1-3H3 |

InChI Key |

ZESGFXADKGSLER-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(OC1=O)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 4 Amino 3,5,5 Trimethylfuran 2 5h One

Established Synthetic Routes to 4-Amino-3,5,5-trimethylfuran-2(5H)-one

While specific, documented synthetic routes exclusively for this compound are not extensively reported in publicly available literature, its synthesis can be extrapolated from established methods for analogous compounds.

Nucleophilic Strategies Utilizing Nitrile Precursors

A plausible and powerful strategy for the synthesis of 4-aminofuran-2(5H)-ones involves the intramolecular cyclization of nitrile-containing precursors. One such method is the intramolecular Blaise reaction, which utilizes O-acyl protected cyanohydrins. researchgate.net This approach involves the reaction of an O-protected cyanohydrin, which contains an electrophilic center, to form the aminofuranone ring system.

Another potential route employing nitrile precursors is the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular condensation of a dinitrile to form an enamine, which upon hydrolysis can yield a cyclic ketone. researchgate.netwikipedia.orgbuchler-gmbh.combuchler-gmbh.comlscollege.ac.in While typically used for carbocyclic systems, modifications of this reaction could potentially be employed for the synthesis of heterocyclic structures like aminofuranones. The general mechanism involves the deprotonation of a carbon alpha to a nitrile, followed by nucleophilic attack on the second nitrile group, leading to a cyclized intermediate.

A hypothetical retrosynthetic analysis for this compound using a nitrile precursor strategy is outlined below:

General Synthetic Strategies for Amino-Substituted Furan-2(5H)-ones

The synthesis of the broader class of amino-substituted furan-2(5H)-ones is well-documented, with several robust methodologies available.

Multicomponent Reaction Paradigms in Furanone Synthesis

Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical approach for the synthesis of complex molecular scaffolds, including substituted furan-2(5H)-ones. researchgate.net These reactions involve the one-pot combination of three or more starting materials to form a product that incorporates the majority of the atoms from the reactants.

One notable example is the three-component reaction of anilines, dialkyl acetylenedicarboxylates, and aromatic aldehydes, which can be catalyzed by various agents to produce 3,4,5-substituted furan-2(5H)-ones. researchgate.net Another MCR involves the reaction of arylglyoxal, 1,3-dimethylbarbituric acid, and 5-aminoisoxazole in water as a green solvent.

The general scheme for a three-component synthesis of a furan-2(5H)-one derivative is depicted below:

The yields of such reactions are often influenced by the nature of the catalyst and the specific substrates used, as illustrated in the following table:

| Catalyst | Solvents | Yield (%) | Reference |

| β-cyclodextrin | Water | High | researchgate.net |

| HY Zeolite nano-powder | - | up to 95% | researchgate.net |

| SnCl₂ | - | - | researchgate.net |

| ZnO nanoparticles | - | - | researchgate.net |

Regioselective and Stereoselective Approaches to Amino-Furanone Scaffolds

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex furanone structures. For instance, the synthesis of 3,4,5-trimethyl-2(5H)-furanone, a structurally related compound, has been achieved in a two-step, high-yielding process starting from 2,3-dimethylmaleic anhydride. researchgate.netnih.gov This synthesis involves the nucleophilic addition of methyllithium (B1224462) followed by a reduction step.

Stereoselective approaches are particularly important when chiral centers are present in the target molecule. While not directly applicable to the achiral this compound, the principles of asymmetric synthesis are vital for creating libraries of related, biologically active compounds. For example, biocatalytic transamination has been used to prepare a broad range of aromatic β-branched α-amino acids with high diastereo- and enantioselectivity, demonstrating the power of enzymatic methods in controlling stereochemistry.

Elucidation of Reaction Mechanisms in Amino-Furanone Formation

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and predicting product outcomes. The formation of aminofuranones can proceed through various mechanistic pathways depending on the starting materials and reaction conditions.

For instance, the thermal generation of 3-amino-4,5-dimethylfuran-2(5H)-one, a postulated precursor of the flavor compound sotolone, has been studied. nih.govrsc.org Isotope labeling studies have implicated 4,5-dimethylfuran-2,3-dione as an intermediate that can be converted to the aminofuranone through a Strecker-like interaction with an amino acid. nih.govrsc.org

The mechanism of the reaction between fluorescamine (B152294) and primary amines to form fluorescent pyrrolinones, which are structurally related to aminofuranones, has also been investigated. nih.gov The proposed mechanism involves a nucleophilic 1,4-addition of the amine to the β-carbon of an unsaturated carbonyl system, followed by cyclization. nih.gov

In the context of multicomponent reactions for furanone synthesis, the mechanism often involves a cascade of reactions. For the three-component synthesis of 3,4,5-substituted furan-2-ones, a proposed mechanism starts with the formation of an enamine from the reaction of an aniline (B41778) with dialkylacetylenedicarboxylate. This is followed by the attack of the enamine on the activated carbonyl group of an aldehyde, leading to a series of intermediates that ultimately cyclize to form the furanone ring.

The study of reaction mechanisms can be aided by computational methods, such as Density Functional Theory (DFT), which can provide insights into the energetics of different reaction pathways and the structures of intermediates and transition states.

Advanced Spectroscopic and Structural Elucidation Techniques for Furanone Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination

No ¹H or ¹³C NMR data for 4-Amino-3,5,5-trimethylfuran-2(5H)-one were found in the reviewed literature. Typically, NMR spectroscopy would be instrumental in determining the precise chemical environment of the hydrogen and carbon atoms within the molecule. For the target compound, one would expect to observe distinct signals for the amino group protons, the three methyl groups (two at the C5 position and one at the C3 position), and the quaternary carbons. The chemical shifts and coupling patterns would provide invaluable information for confirming the proposed structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

There are no high-resolution mass spectrometry (HRMS) data available for this compound. HRMS would be essential for confirming the elemental composition of the molecule by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern would help to elucidate the structure by showing how the molecule breaks apart under ionization, offering clues about the connectivity of its constituent atoms.

X-ray Crystallography for Solid-State Conformational and Packing Analysis

A search for X-ray crystallographic data on this compound yielded no results. Had such data been available, it would have offered definitive proof of the molecular structure in the solid state. X-ray crystallography provides precise bond lengths, bond angles, and torsional angles, revealing the three-dimensional arrangement of the atoms. It would also illustrate the intermolecular interactions, such as hydrogen bonding involving the amino group, and the crystal packing arrangement.

Vibrational Spectroscopy (Infrared and Raman) in Probing Functional Group Interactions

No infrared (IR) or Raman spectroscopic data for this compound could be identified. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For the target compound, one would anticipate characteristic vibrational modes for the N-H stretching and bending of the primary amine, C=O stretching of the lactone, C=C stretching of the furanone ring, and various C-H stretching and bending vibrations of the methyl groups. The positions and intensities of these bands would provide strong evidence for the compound's structure and any intermolecular interactions.

Computational and Theoretical Chemistry of 4 Amino 3,5,5 Trimethylfuran 2 5h One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to predicting the electronic behavior of 4-Amino-3,5,5-trimethylfuran-2(5H)-one. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is a powerful tool for studying the ground-state properties of furanone systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. wikipedia.orgyoutube.com

In the context of this compound, DFT calculations can predict a variety of important properties. These include the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other key parameters derived from DFT calculations include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface and indicates sites prone to electrophilic or nucleophilic attack. Mulliken and Natural Bond Orbital (NBO) population analyses provide further details on the partial charges of individual atoms.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311G(d,p))

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Total Energy | -550 Hartree |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds as direct computational studies on this compound are not widely available.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. uci.edursc.org TD-DFT is an extension of DFT that allows for the calculation of properties of a system subjected to a time-dependent potential, such as the oscillating electric field of light. stackexchange.com This makes it invaluable for predicting electronic absorption spectra and characterizing the nature of electronic transitions. rsc.orgchemrxiv.org

For this compound, TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. The theory also provides the oscillator strength for each transition, a measure of its intensity. By analyzing the molecular orbitals involved in a given electronic transition, the nature of the excited state (e.g., n→π, π→π, or charge-transfer) can be determined. chemrxiv.org

Table 2: Predicted UV-Vis Absorption Data for this compound using TD-DFT (B3LYP/6-311G(d,p))

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| 4.5 | 275 | 0.15 | HOMO -> LUMO |

| 5.2 | 238 | 0.08 | HOMO-1 -> LUMO |

| 5.8 | 214 | 0.22 | HOMO -> LUMO+1 |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic compounds as direct computational studies on this compound are not widely available.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the molecule's conformational landscape and flexibility. nih.gov

For this compound, MD simulations can reveal the preferred conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the furanone ring and the rotational freedom of the amino and methyl substituents. The simulations can be performed in a vacuum to study the intrinsic dynamics of the molecule or in a solvent to investigate the influence of the environment on its conformational preferences.

Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability over time and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Radial distribution functions can be calculated to understand the interactions between different parts of the molecule or with solvent molecules.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are instrumental in predicting and interpreting various spectroscopic signatures of this compound beyond UV-Vis spectroscopy.

DFT calculations can be used to predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By calculating the harmonic frequencies of the molecule's normal modes of vibration, a theoretical IR spectrum can be generated. This computed spectrum can be compared with experimental data to aid in the assignment of vibrational bands to specific functional groups and modes of vibration.

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using DFT. By computing the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts (e.g., ¹H and ¹³C) can be predicted. These theoretical chemical shifts are a valuable tool for interpreting and assigning experimental NMR spectra.

Computational Studies on Tautomerism and Isomerization Pathways

Substituted furanones, particularly those with amino groups, can potentially exist in different tautomeric forms. Computational chemistry provides a powerful means to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion.

For this compound, a potential tautomer is the imino form, 4-Imino-3,5,5-trimethyl-dihydrofuran-2(3H)-one. DFT calculations can be used to determine the optimized geometries and relative energies of both the amino and imino tautomers. The energy difference between the two forms indicates which tautomer is more stable under a given set of conditions.

Furthermore, computational methods can be employed to map out the potential energy surface for the isomerization pathway between the tautomers. By locating the transition state structure connecting the two tautomers, the activation energy for the tautomerization reaction can be calculated. This information is crucial for understanding the kinetics of the isomerization process and the likelihood of observing different tautomeric forms experimentally.

Structure Activity Relationship Sar Studies and Analog Design of 4 Amino 3,5,5 Trimethylfuran 2 5h One

Rational Design Principles for Chemically Modified Furanone Analogues

The rational design of furanone analogues is a strategic process that leverages an understanding of chemical principles to create new molecules with desired properties. For the 4-Amino-3,5,5-trimethylfuran-2(5H)-one scaffold, design principles often revolve around modifying key positions on the butenolide ring (C3, C4, and C5) and the exocyclic amino group.

Key design strategies include:

Isosteric and Bioisosteric Replacements: This involves substituting atoms or groups with others that have similar physical or chemical properties. For instance, the oxygen atom in the furanone ring could be replaced with sulfur to create a thiolactone analogue. Studies on related butenolides have shown that such a modification, like creating a (5RS)-3,4,5-trimethyl-2(5H)-thiophenone, can result in comparable chemical activity to the parent furanone. researchgate.net

Substituent Modification: The methyl groups at the C3 and C5 positions are primary targets for modification. Introducing groups with different electronic properties (electron-donating or electron-withdrawing) or steric bulk can significantly alter the molecule's reactivity and intermolecular interactions. For example, replacing the C5 methyl groups with vinyl groups has been explored in related furanones to probe the effect on chemical interactions. researchgate.net

Scaffold Hopping: This advanced strategy involves more significant structural changes to the furanone core itself, aiming to create novel frameworks that may mimic the key interactive features of the original scaffold. chemrxiv.org This can be achieved through ring-opening and recyclization reactions, transforming the furanone into different heterocyclic systems like pyrrolones or pyridazinones. nih.govnih.gov

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation. This is crucial for understanding the three-dimensional shape required for optimal interaction with a binding partner.

A study on analogues of the closely related 3,4,5-trimethylfuran-2(5H)-one demonstrated that even minor changes, such as modifying or replacing the substituents, had a significant impact on their inhibitory activities in a seed germination assay, highlighting the sensitivity of the furanone core to structural modifications. nih.gov These findings underscore the importance of precise structural control in the rational design of new analogues.

Impact of Amine Functionality Substitution and Modification on Chemical Reactivity

The amine functionality at the C4 position is a critical determinant of the chemical character of this compound. As a nucleophilic center and a weak base, its presence and substitution pattern govern a wide range of chemical reactions. libretexts.org

The primary amine (NH₂) can be modified to secondary or tertiary amines, or converted into other functional groups like amides or imines, each modification imparting distinct reactivity to the molecule. The nucleophilicity of the amine is a key factor; at low pH, the amine becomes protonated to its ammonium (B1175870) conjugate, rendering it non-nucleophilic, while at higher pH, it remains a potent nucleophile. libretexts.org

Common transformations involving the amine functionality include:

N-Alkylation/N-Arylation: Direct reaction with alkyl or aryl halides can introduce various substituents on the nitrogen atom. However, such reactions can be difficult to control, often leading to a mixture of mono- and di-alkylated products. libretexts.org

Amide Formation: Reaction with acid chlorides or anhydrides converts the amine into a more stable amide. This transformation significantly reduces the nucleophilicity and basicity of the nitrogen atom.

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). libretexts.org This reaction is reversible and acid-catalyzed.

Ring Transformation Reactions: The amine functionality can participate in intramolecular or intermolecular reactions that transform the furanone ring itself. For instance, reacting furanone precursors with primary amines like benzylamine (B48309) or with hydrazine (B178648) can lead to the formation of N-substituted pyrrol-2-ones or pyridazinone derivatives, respectively. nih.govnih.gov This highlights the amine's role not just as a modifiable substituent but as a reactive handle for complete scaffold diversification.

The following table illustrates the reactivity of a generic furanone core with different nitrogen-containing nucleophiles, showcasing the diversification potential stemming from the amine functionality.

| Starting Furanone Derivative | Reagent | Reaction Conditions | Resulting Heterocycle | Ref. |

| 2(3H)-Furanone derivative | Benzylamine | Reflux in ethanol | N-benzyl-pyrrol-2-one | nih.gov |

| 2(3H)-Furanone derivative | Hydrazine Hydrate | Stirring in ethanol | Hydrazide intermediate | nih.gov |

| Hydrazide intermediate | Reflux in HCl | Acid-catalyzed cyclization | Pyridazinone derivative | nih.gov |

| 2(5H)-Furanone | Fatty Amines | Condensation & Michael Addition | Twin-tail amphoteric surfactant | researchgate.netrsc.org |

| 2(3H)-Furanone derivative | Ammonium Acetate | Reflux in acetic acid | 1H-pyrrol-2-one | nih.gov |

This table is a generalized representation based on reactions of various furanone derivatives.

Development of Quantitative Structure-Activity Relationships (QSAR) for Furanone Cores (focusing on chemical activity/binding, not specific biological outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical tools used to correlate the chemical structure of a compound with a specific endpoint, such as its chemical reactivity or binding affinity. nih.gov For the this compound scaffold, QSAR studies can provide invaluable insights into which physicochemical properties are most influential.

The development of a QSAR model for the furanone core involves several steps:

Data Set Assembly: A series of furanone analogues with known chemical activity data (e.g., reaction rate constants, binding constants to a target protein or resin) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure and properties.

Model Generation and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the observed activity. nih.gov The model's predictive power is then rigorously validated.

Key molecular descriptors relevant for QSAR studies on aminofuranones include:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include the Hammett constant (σ) for substituents, which quantifies their electron-withdrawing or -donating capacity, and calculated energies of molecular orbitals like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). nih.govnih.gov The pKa of the amino group is another crucial electronic parameter. nih.gov

Hydrophobic Descriptors: The partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences a molecule's solubility and ability to cross nonpolar barriers to reach a reaction site.

Steric Descriptors: These quantify the size and shape of the molecule or its substituents (e.g., molar refractivity, Taft steric parameters).

The following table provides examples of descriptor types and their potential influence on the chemical activity of furanone analogues.

| Descriptor Type | Example Descriptor | Potential Influence on Chemical Activity/Binding | Ref. |

| Electronic | Hammett Constant (σ) | Modulates the electrophilicity/nucleophilicity of the furanone ring and amine group, affecting reaction rates. | nih.gov |

| Electronic | pKa | Determines the degree of ionization of the amino group at a given pH, impacting its nucleophilicity and interaction potential. | nih.gov |

| Hydrophobic | LogP | Influences the affinity for nonpolar binding sites and solubility in various solvents. | nih.gov |

| Steric | Molar Refractivity (MR) | Affects how well the molecule fits into a specific binding pocket; bulky groups can cause steric hindrance. | doi.org |

| Quantum Chemical | ELUMO (Energy of LUMO) | Relates to the ability of the molecule to accept electrons, indicating its electrophilicity. | nih.gov |

By developing a robust QSAR model, chemists can predict the chemical reactivity or binding affinity of novel, unsynthesized furanone analogues, thereby prioritizing the most promising candidates for synthesis and saving significant time and resources.

Synthetic Accessibility and Diversification Strategies for Advanced Analogues

The practical utility of any rationally designed analogue depends on its synthetic accessibility. For the this compound core, a variety of synthetic strategies can be employed to create a diverse library of advanced analogues. The furanone scaffold is a valuable starting point for generating other heterocyclic systems. nih.govresearchgate.net

Key strategies for synthesis and diversification include:

Convergent Synthesis: This approach involves preparing different fragments of the target molecule separately and then combining them in the final steps. This is efficient for creating a library of analogues where one fragment is kept constant while the other is varied.

Divergent Synthesis: Starting from a common intermediate, such as the core furanone, a wide array of different structures can be generated through various reactions. This is a powerful strategy for exploring chemical space around the central scaffold. For example, a single furanone precursor can be treated with different amines, hydrazines, or other nucleophiles to produce a diverse set of pyrrolones, pyridazinones, and other heterocycles. nih.gov

Complexity-to-Diversity (CtD) Strategies: This modern approach uses a complex, readily available starting material and subjects it to various chemical transformations to generate a range of structurally diverse and complex products. chemrxiv.org A highly functionalized furanone could serve as such a starting point for skeletal reorganization.

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high efficiency and atom economy. Designing an MCR to build the furanone core or to modify it could rapidly generate a library of diverse analogues.

The synthetic routes are often modular, allowing for the introduction of diversity at specific points. For example, a furanone can be constructed, and then the amine functionality can be introduced and subsequently modified, providing multiple points for diversification. The development of efficient synthetic methods is crucial for enabling the exploration of structure-activity relationships and the eventual creation of advanced analogues with tailored chemical properties. nih.govchemrxiv.org

Mechanistic Probes and Exploratory Chemical Biology of Furanone Scaffolds

Development of Chemical Probes for Molecular Target Identification (general methodological aspects)

The identification of molecular targets for bioactive compounds like furanones is a cornerstone of drug discovery and chemical biology. Chemical probes, which are modified versions of the parent compound, are instrumental in this process. The development of such probes for furanone scaffolds involves several general methodological aspects.

A primary strategy is the use of activity-based protein profiling (ABPP). This approach utilizes chemical probes that contain a reactive group to covalently bind to the active sites of target proteins. nomuraresearchgroup.com For furanone scaffolds, which can possess electrophilic centers, this strategy is particularly amenable for rapid target identification. nomuraresearchgroup.com The probe design often incorporates two key features: a recognition element (the furanone scaffold itself) and a reporter tag (e.g., a fluorophore or biotin) for visualization and isolation of the protein-probe complex.

Another key aspect is the synthesis of "clickable" probes. These probes contain a bioorthogonal handle, such as an alkyne or azide group, which allows for the covalent attachment of a reporter tag via click chemistry after the probe has interacted with its cellular targets. This two-step approach minimizes potential steric hindrance from a bulky tag that might interfere with the initial binding event.

Furthermore, computational approaches such as molecular docking are employed to predict potential protein targets for furanone derivatives. nih.govijper.org These in silico methods help to narrow down the list of potential interacting proteins for subsequent experimental validation. ijper.org By screening libraries of furanone-like molecules against known protein structures, researchers can generate hypotheses about binding modes and affinities, guiding the rational design of more effective chemical probes. nih.gov

Table 1: Methodological Aspects for Developing Furanone-Based Chemical Probes

| Methodology | Principle | Application to Furanone Scaffolds | Reference |

|---|---|---|---|

| Activity-Based Protein Profiling (ABPP) | Utilizes reactive chemical probes to covalently label the active sites of enzymes. | Furanones with electrophilic centers can be designed as covalent probes to identify enzyme targets. | nomuraresearchgroup.com |

| Click Chemistry Probes | Incorporates a bioorthogonal handle (e.g., alkyne, azide) for post-labeling with a reporter tag. | Minimizes steric hindrance, allowing for more accurate identification of binding partners. | N/A |

| Molecular Docking | Computational simulation to predict the binding orientation and affinity of a ligand to a protein. | Identifies potential protein targets and guides the rational design of furanone-based probes. | nih.govijper.org |

| Photoaffinity Labeling | A probe with a photoreactive group is used to form a covalent bond with its target upon UV irradiation. | Can be used to trap and identify non-covalent furanone-protein interactions. | N/A |

Investigation of Furanone Interactions at a Molecular Level

Understanding the interactions of furanone scaffolds at the molecular level is crucial for deciphering their mechanism of action. Studies have focused on protein binding mechanisms and enzyme inhibition kinetics, without delving into specific biological outcomes.

Furanones, particularly halogenated derivatives, have been investigated for their ability to interact with bacterial quorum sensing (QS) receptors. nih.govnih.gov These compounds are structural analogues of N-acyl homoserine lactones (AHLs), which are key signaling molecules in many bacteria. nih.gov It is generally believed that furanones can act as competitive inhibitors by binding to the AHL-binding site of LuxR-type transcriptional regulators. nih.govnih.gov Molecular docking and dynamics simulations have provided insights into these interactions, suggesting that furanones can fit within the binding pockets of QS receptors like LasR and RhlR. nih.govresearchgate.net For instance, studies with the synthetic furanone C-30 suggest that it binds to the ligand-binding site of LasR but fails to induce the necessary conformational changes for protein function, thereby acting as an antagonist. researchgate.net

The kinetics of enzyme inhibition by furanone derivatives have also been explored. The type of inhibition (e.g., competitive, noncompetitive, uncompetitive) can be determined through graphical analysis of enzyme kinetic data. nih.gov For competitive inhibition, the inhibitor binds to the same active site as the substrate. youtube.com In noncompetitive inhibition, the inhibitor binds to a different site on the enzyme, affecting its catalytic activity without preventing substrate binding. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex. youtube.com The determination of kinetic parameters such as Km (Michaelis constant) and Ki (inhibition constant) provides quantitative measures of substrate affinity and inhibitor potency, respectively. nih.govyoutube.com

Table 2: Molecular Interactions of Furanone Derivatives

| Furanone Derivative | Molecular Target | Interaction Mechanism | Kinetic Parameters | Reference |

|---|---|---|---|---|

| Brominated Furanones (e.g., C-30) | LasR (QS Receptor) | Competitive binding at the AHL ligand-binding site, rendering the protein dysfunctional. | N/A | nih.govresearchgate.net |

| Brominated Furanones (e.g., C-30) | RhlR (QS Receptor) | Inhibition, independent of LasR, suggesting a complex mechanism. | N/A | researchgate.net |

| 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid | Human Serum Albumin | High-affinity binding to the primary binding site. | n1 = 0.6, K1 = 4.8 x 10(6) M-1 | nih.gov |

Synthetic Routes to Radiolabeled or Isotope-Tagged Furanones for Mechanistic Tracing

Radiolabeled and isotope-tagged compounds are invaluable tools for tracing the metabolic fate and distribution of molecules in biological systems. moravek.com The synthesis of such labeled furanones requires careful planning to introduce an isotope at a specific, metabolically stable position. moravek.com

A key strategy involves using a radiolabeled starting material in a multi-step synthesis. For example, the synthesis of 2(5H)-[2-14C]furanone has been achieved in five steps starting from bromo[1-14C]acetic acid. unipi.it This approach ensures that the radiolabel is incorporated into the core furanone ring. The general process of radiosynthesis involves combining raw materials to create a new chemical structure where selected atoms are replaced with a radioactive isotope for tracing purposes. moravek.com

Another approach is the use of multi-isotope tagging, where different parts of a molecule are labeled with different isotopes. nih.gov For a furanone conjugate, the furanone core could be labeled with 14C, while a conjugated cargo molecule could be tagged with another isotope like 124I. nih.gov This dual-labeling strategy allows for the simultaneous tracking of both the furanone scaffold and its payload, providing detailed information on the stability and fate of the conjugate in vivo. nih.gov

The choice of isotope is critical and depends on the specific application. For metabolic studies, stable isotopes like 13C or 15N are often preferred as they can be detected by mass spectrometry or NMR without the hazards associated with radioactivity. For imaging studies, positron-emitting isotopes like 11C or 18F are used in Positron Emission Tomography (PET).

Table 3: Synthetic Strategies for Labeled Furanones

| Labeling Strategy | Isotope | Synthetic Approach | Application | Reference |

|---|---|---|---|---|

| Single Isotope Labeling | 14C | Multi-step synthesis starting from a 14C-labeled precursor (e.g., bromo[1-14C]acetic acid). | Metabolic fate and distribution studies. | unipi.it |

| Multi-Isotope Tagging | 67Ga and 124I | Incorporation of different isotopes into the metal-binding site and a cargo-conjugation site. | Elucidating in vitro uptake, pharmacokinetics, and in vivo stability of conjugates. | nih.gov |

| Stable Isotope Labeling | 13C, 15N | Incorporation of stable isotopes during synthesis. | Mechanistic studies using mass spectrometry and NMR. | researchgate.net |

Enzyme-Substrate Interaction Studies with Furanone Analogues

Substrate analogues are powerful tools for studying enzyme mechanisms. wikipedia.org These molecules structurally resemble the natural substrate and can bind to the enzyme's active site, but they may lack the necessary chemical groups for the reaction to proceed. wikipedia.org By using furanone analogues, researchers can probe the specific interactions required for substrate binding and catalysis.

For instance, furanone-based substrate analogues can be used to investigate the specificity of enzymes involved in flavor formation, such as the enone oxidoreductase responsible for the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol). csic.esresearchgate.net By systematically modifying the furanone structure, it is possible to identify the key functional groups responsible for recognition and binding by the enzyme.

Kinetic studies with substrate analogues can reveal important details about the catalytic mechanism. researchgate.net For example, if a furanone analogue acts as a competitive inhibitor, it suggests that it binds to the same site as the natural substrate. wikipedia.org The affinity of the analogue for the enzyme, as measured by its Ki value, can provide insights into the strength of the binding interactions.

Furthermore, molecular dynamics simulations of enzyme-substrate and enzyme-analogue complexes can provide a dynamic picture of the interactions within the active site. nih.gov These simulations can reveal how subtle differences in the structure of a furanone analogue can lead to altered binding modes that are not catalytically competent, thus explaining the enzyme's substrate specificity. nih.gov

Table 4: Furanone Analogues in Enzyme-Substrate Studies

| Enzyme | Natural Substrate/Product | Furanone Analogue | Purpose of Study | Reference |

|---|---|---|---|---|

| Enone Oxidoreductase | 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone | Structurally related furanones | To confirm the natural precursor of HDMF and demonstrate enzyme function. | csic.es |

| Quorum Sensing Receptors (e.g., LuxR) | N-acyl homoserine lactones (AHLs) | Halogenated furanones | To investigate competitive inhibition and displacement of the natural ligand. | nih.gov |

| Sir2 Family of Deacetylases | Acetyl-lysine | Acetyl-lysine substrate analogues | To elucidate the reaction mechanism and the role of conserved residues. | researchgate.net |

Emerging Research Frontiers and Interdisciplinary Opportunities

4-Amino-3,5,5-trimethylfuran-2(5H)-one as a Versatile Chemical Intermediate in Complex Organic Synthesis

There is no available scientific literature detailing the use of this compound as a chemical intermediate in complex organic synthesis. Searches for its synthesis, reactivity, or incorporation into larger molecular scaffolds did not yield any specific results. While the furanone core is a known structural motif in organic chemistry, the specific utility of this substituted aminofuranone remains undocumented in publicly accessible research.

Potential Applications in Supramolecular Chemistry and Advanced Materials Science

No research was found that investigates the potential applications of this compound in the fields of supramolecular chemistry or advanced materials science. There are no published studies on its self-assembly properties, its use as a guest or host molecule in supramolecular complexes, or its incorporation into polymers or other advanced materials. The chemical interactions that would be critical for material design involving this specific compound have not been explored in the available literature.

Role in Catalyst Design and Development within Organic Transformations

The potential role of this compound in catalyst design and development is not described in any located research. There is no information on its use as a ligand for metal catalysts or as an organocatalyst itself. The fundamental chemical principles that would govern its catalytic activity in organic transformations have not been a subject of study.

Prospects in Green Chemistry and Sustainable Synthesis Methodologies

There are no publications detailing the prospects of this compound within the domain of green chemistry. Information regarding its synthesis from renewable feedstocks, its use in environmentally benign reaction conditions, or its potential to replace less sustainable chemicals is not available. While sustainable routes for other furan derivatives have been explored, this specific compound is not mentioned in that context rsc.org.

Integration with Automated Synthesis and High-Throughput Screening Platforms for Chemical Discovery

No information exists on the integration of this compound with automated synthesis or its inclusion in high-throughput screening libraries for chemical discovery. While high-throughput screening is a common method for discovering new bioactive compounds, including other furan derivatives, there is no evidence to suggest that this compound has been a part of such screening efforts nih.govnih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-3,5,5-trimethylfuran-2(5H)-one, and how do reaction conditions influence yield?

- Methodology : The synthesis of amino-substituted furanones typically involves cyclization of keto-acids or Michael addition-cyclization sequences. For example, 4-amino derivatives can be synthesized via halogenation followed by amination of pre-functionalized furanone intermediates . Key factors include solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalysts (e.g., TMSOTf for silylation steps, as seen in related dihydrofuran chemistry) . Yield optimization often requires iterative adjustment of stoichiometry and reaction time.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

- Methodology : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. The amino group’s resonance in -NMR (δ 5–6 ppm) and -NMR (δ 150–160 ppm) must be distinguished from carbonyl signals. IR spectroscopy verifies NH stretching (3300–3500 cm) and lactone carbonyl (1750–1780 cm). High-resolution mass spectrometry (HRMS) validates molecular weight. Cross-validation with X-ray crystallography (e.g., CCDC data for similar hexasubstituted dihydrofurans) ensures accuracy .

Q. How is the purity of this compound assessed in academic research?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) is standard. Purity thresholds (>95%) are achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Differential Scanning Calorimetry (DSC) confirms thermal stability and absence of solvates .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., amino vs. cyano groups) alter the reactivity of this compound in nucleophilic reactions?

- Methodology : The amino group acts as an electron donor, enhancing electrophilic substitution at the furanone’s α-position. Comparative studies with cyano-substituted analogs (e.g., TCF derivatives) show reduced electrophilicity due to the electron-withdrawing cyano group, impacting reaction rates in Michael additions or cycloadditions . Computational modeling (DFT) predicts charge distribution and regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). Meta-analysis of IC values under standardized protocols (e.g., MTT assays in HepG2 cells) is critical. Structure-activity relationship (SAR) studies using analogs (e.g., halogenated or alkylated derivatives) identify pharmacophores. For enzyme inhibition, kinetic assays (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive mechanisms .

Q. How can computational tools predict the binding affinity of this compound to biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with enzymes (e.g., cyclooxygenase-2). The amino group’s hydrogen-bonding potential and steric bulk from trimethyl groups are evaluated for fit into active sites. Free energy perturbation (FEP) calculations quantify binding energy contributions .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

- Methodology : Batch-to-batch variability in amination steps is addressed via flow chemistry, ensuring consistent mixing and temperature control. Catalyst recycling (e.g., immobilized Pd catalysts for cross-coupling steps) reduces costs. Process Analytical Technology (PAT) monitors intermediates in real-time .

Methodological Considerations

Q. How are solvent effects optimized in the synthesis of this compound?

- Methodology : Solvent polarity index (e.g., using Kamlet-Taft parameters) guides selection. Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the amino group, while ethereal solvents (THF) favor cyclization. Solvent-free mechanochemical methods reduce side reactions in sensitive intermediates .

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.